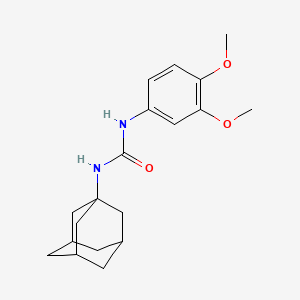![molecular formula C19H21N3O2 B5123936 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in 1976 and has since been used to study the mechanisms of Parkinson's disease. MPTP has been found to be toxic to dopaminergic neurons in the brain, leading to the development of Parkinson's-like symptoms in humans and animals.
Mécanisme D'action
The mechanism of action of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin. MPP+ is taken up by dopaminergic neurons in the brain and disrupts their normal function, leading to cell death and the development of Parkinson's-like symptoms.
Biochemical and Physiological Effects
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has been found to cause a range of biochemical and physiological effects in the brain. It has been shown to decrease dopamine levels, increase oxidative stress, and induce inflammation in the brain. These effects contribute to the development of Parkinson's-like symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide in lab experiments is that it reliably induces Parkinson's-like symptoms in animals, making it a useful tool for studying the disease. However, N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide is toxic and requires careful handling to avoid exposure. Additionally, the effects of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide on the brain may not fully replicate the complex mechanisms of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research involving N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide. One area of interest is the development of new drugs and treatments for Parkinson's disease based on the mechanisms of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide toxicity. Another area of research is the use of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide as a tool to study the effects of environmental toxins and other compounds on the brain. Additionally, further research is needed to fully understand the complex mechanisms of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide toxicity and its relationship to Parkinson's disease.
Méthodes De Synthèse
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide is synthesized by reacting 4-methyl-1-piperidinylmagnesium bromide with 3-nitrobenzoyl chloride, followed by reduction with iron powder and acetic acid. The resulting compound is then reacted with nicotinoyl chloride to produce N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide.
Applications De Recherche Scientifique
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. It has been found to be toxic to dopaminergic neurons in the brain, leading to the development of Parkinson's-like symptoms in humans and animals. N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has also been used to study the effects of drugs and other compounds on the brain and nervous system.
Propriétés
IUPAC Name |
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-10-22(11-8-14)19(24)15-4-2-6-17(12-15)21-18(23)16-5-3-9-20-13-16/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIBAOKJKNNGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(4-bromophenoxy)ethoxy]quinoline](/img/structure/B5123854.png)
![6-(2-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5123855.png)

![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)

![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)
![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)


![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)